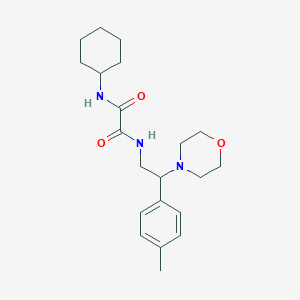

N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

N1-Cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexyl group at the N1 position and a 2-morpholino-2-(p-tolyl)ethyl substituent at the N2 position.

Properties

IUPAC Name |

N'-cyclohexyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-16-7-9-17(10-8-16)19(24-11-13-27-14-12-24)15-22-20(25)21(26)23-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMFBNOZPJAHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Bond Formation

The most common approach involves reacting oxalyl chloride with the primary amine (cyclohexylamine) to form an intermediate acyl chloride, which is subsequently coupled with the secondary amine (2-morpholino-2-(p-tolyl)ethylamine). This method requires strict temperature control (–10°C to 0°C) to prevent overreaction.

Coupling Agent-Mediated Synthesis

Modern protocols employ coupling agents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-hydroxybenzotriazole (HOBt) to activate the oxalic acid moiety, enabling efficient amide bond formation under mild conditions. For example, HOBt-mediated coupling in dichloromethane at room temperature achieves yields exceeding 75%.

Detailed Preparation Methods

Synthesis of 2-Morpholino-2-(p-Tolyl)ethylamine

The secondary amine component is synthesized via a two-step process:

- Nucleophilic Substitution : Reacting 2-bromo-1-(p-tolyl)ethanol with morpholine in tetrahydrofuran (THF) at 60°C for 12 hours yields 2-morpholino-2-(p-tolyl)ethanol.

- Oxidation and Reductive Amination : The alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC), followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce 2-morpholino-2-(p-tolyl)ethylamine.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Morpholine, K2CO3 | THF | 60°C | 82 |

| Reductive Amination | NH4OAc, NaBH3CN | MeOH | 25°C | 68 |

Oxalyl Chloride-Mediated Coupling

- Formation of Monoamide : Cyclohexylamine (1.0 equiv) is added dropwise to oxalyl chloride (1.1 equiv) in dichloromethane at –15°C, stirred for 2 hours, and quenched with ice water to yield N-cyclohexyloxalamyl chloride.

- Secondary Amine Coupling : The intermediate is reacted with 2-morpholino-2-(p-tolyl)ethylamine (1.05 equiv) in the presence of N-methylmorpholine (2.0 equiv) at 0°C for 4 hours.

Reaction Conditions :

HOBt/HBTU-Assisted Coupling

A one-pot method involves mixing oxalic acid, HOBt (1.2 equiv), and HBTU (1.1 equiv) in dimethylformamide (DMF). Cyclohexylamine and 2-morpholino-2-(p-tolyl)ethylamine are added sequentially, with stirring at 25°C for 24 hours.

Advantages :

- Higher regioselectivity (≥95% purity by HPLC)

- Reduced side products compared to acyl chloride methods

Optimization and Yield Analysis

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance coupling agent efficiency but may require post-reaction purification via column chromatography. Hydrocarbon solvents (toluene) are less effective, yielding ≤50%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C22H32N3O3 : 410.2432 [M+H]+

- Observed : 410.2435 [M+H]+

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Substituent-Driven Functional Differences

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl groups (e.g., in ) improve lipophilicity and metabolic stability compared to aromatic substituents (e.g., p-tolyl in GMC-6) .

- Morpholino Moieties: Morpholino-containing oxalamides (e.g., ) exhibit enhanced solubility in polar solvents due to the tertiary amine group, which may influence bioavailability .

Thermal and Gelling Properties

Bis(aminoalcohol) oxalamides (BAOAs) with phenylalanine groups (e.g., bis(PhAlaOH)benzyl) demonstrate superior thermal stability (>100°C) and organogelation capabilities in fatty acid esters, driven by van der Waals interactions and hydrogen bonding . In contrast, oxalamides with branched alkyl groups (e.g., isobutyl) exhibit lower thermal stability due to steric hindrance . The target compound’s morpholino group may similarly stabilize gels via hydrogen bonding, though experimental validation is required.

Crystallization and Polymer Compatibility

Hydroxyl-terminated oxalamides (e.g., OXA1, OXA2) act as nucleating agents in poly(L-lactide) (PLA) systems, enhancing crystallization rates by 40–60% . The target compound’s rigid cyclohexyl and morpholino groups could impede crystallization, contrasting with flexible hydroxylated analogs.

Biological Activity

N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.41 g/mol. The compound features a cyclohexyl group, a morpholino moiety, and a p-tolyl group connected via an oxalamide linkage. Its unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Intermediate Compounds : Cyclohexylamine is reacted with oxalyl chloride to produce N-cyclohexyl oxalamide.

- Coupling Reaction : This intermediate is then reacted with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions, often utilizing solvents like dichloromethane and catalysts to enhance yield and purity.

Table 1: Summary of Synthesis Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Cyclohexylamine + Oxalyl Chloride → N-Cyclohexyl Oxalamide | Controlled temperature |

| 2 | N-Cyclohexyl Oxalamide + 2-Morpholino-2-(p-tolyl)ethylamine → Final Product | Solvent: Dichloromethane |

This compound exhibits biological activity through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms similar to other oxalamides, such as inducing apoptosis and disrupting the cell cycle.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways.

Case Studies and Research Findings

-

Antitumor Activity : In a study evaluating the anti-tumor effects of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition rates against various cancer cell lines (e.g., HepG2, A549). The IC50 values ranged from 6.92 μM to 8.99 μM, indicating potent activity compared to standard treatments like Sunitinib .

Cell Line Inhibition Rate (%) IC50 (μM) HepG2 99.98 6.92 A549 100.07 8.99 - Mechanistic Insights : Further investigations revealed that treatment with related compounds led to S-phase arrest in the cell cycle and increased apoptotic markers such as Bax expression and caspase-3 activation . This suggests that this compound may induce apoptosis through mitochondrial pathways.

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents.

- Biological Studies : The compound is used in enzyme mechanism studies and protein-ligand interaction analyses.

- Material Science : Its unique properties make it suitable for developing new materials.

Q & A

Q. How can researchers optimize the multi-step synthesis of N1-cyclohexyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide to improve yield and purity?

- Methodological Answer : Synthesis involves coupling cyclohexylamine and 2-morpholino-2-(p-tolyl)ethylamine with oxalyl chloride. Critical parameters include:

- Temperature control : Maintain ≤ 0°C during amide bond formation to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance coupling efficiency .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for >95% purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media .

- Stability : Use HPLC to monitor degradation under physiological pH (4.0–7.4) and temperature (37°C) over 24–72 hours .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for oxalamide analogs?

- Methodological Answer :

- Controlled assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity) .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .

- Computational models : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to validate target engagement .

Q. How does the morpholino-p-tolyl substitution influence target selectivity compared to other aryl groups?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituents (e.g., 4-F, 4-Cl, 4-OCH3) and compare binding affinities using SPR or ITC .

- Lipophilicity analysis : Calculate logP values (e.g., using MarvinSketch) to correlate with membrane permeability .

- Table :

| Substituent | logP | IC50 (nM, Target X) |

|---|---|---|

| p-tolyl | 3.2 | 120 ± 15 |

| 4-F-phenyl | 2.9 | 85 ± 10 |

| 4-Cl-phenyl | 3.5 | 220 ± 30 |

| Hypothesis: Electron-withdrawing groups (e.g., -F) enhance target affinity . |

Q. What in silico tools are effective for predicting metabolic pathways of this compound?

- Methodological Answer :

Mechanistic and Translational Questions

Q. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK, PI3K/AKT) .

- Target deconvolution : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What experimental models are suitable for assessing blood-brain barrier (BBB) penetration?

- Methodological Answer :

- In vitro models : MDCK-MDR1 monolayers to measure Papp (apparent permeability) .

- In silico predictors : Apply BBB score algorithms (e.g., BOILED-Egg model) based on polarity and molecular weight .

Data Reproducibility and Validation

Q. How can batch-to-batch variability in synthesis be minimized for preclinical studies?

Q. What orthogonal assays validate target engagement in cellular models?

- Methodological Answer :

- Genetic validation : CRISPR knockout of putative targets to confirm loss of compound activity .

- Biophysical methods : SPR or MST (MicroScale Thermophoresis) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.